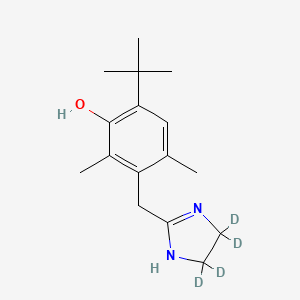

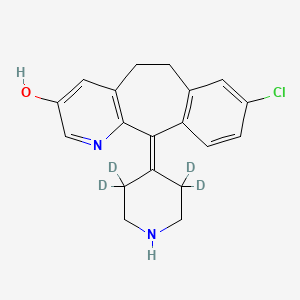

![molecular formula C9[13C]6H11I4NO4 B602735 L-Thyroxine-13C6 CAS No. 720710-30-5](/img/structure/B602735.png)

L-Thyroxine-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Thyroxine-13C6 is an isotopically labeled form of the thyroid hormone thyroxine. Thyroxine is a tyrosine-based hormone produced by the thyroid gland and plays a crucial role in various biological processes, including growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .

作用机制

Target of Action

L-Thyroxine-13C6, also known as Levothyroxine, is a synthetic form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The primary targets of this compound are the thyroid hormone receptors (THRs) located in nearly every cell of the body . These receptors play a crucial role in regulating gene expression and maintaining the body’s metabolic state .

Mode of Action

this compound interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction results in the regulation of gene expression, which in turn influences various physiological processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the conversion of thyroxine (T4) into its active metabolite, triiodothyronine (T3), through a process called deiodination . This process is catalyzed by type 1 and type 2 iodothyronine deiodinases . T3 then exerts a broad spectrum of stimulatory effects on cell metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it binds to the THRs in target cells . This compound is metabolized mainly in the liver, kidneys, brain, and muscles . The metabolites are excreted in the feces and urine .

Result of Action

The action of this compound at the molecular and cellular level results in a variety of physiological effects. It regulates protein, fat, and carbohydrate metabolism, and it influences the proper development and differentiation of all cells of the human body . In addition, it plays a crucial role in growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain diseases such as fibromyalgia, liver disease, and chronic fatigue syndrome can increase the production of reverse T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Furthermore, the body’s nutritional status and the activity of the adrenergic nervous system can also impact the production and action of thyroid hormones .

生化分析

Biochemical Properties

L-Thyroxine-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Deiodinase (DIO) enzymes convert L-Thyroxine (T4) into the biologically active Triiodothyronine (T3) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thyroid-stimulating hormone (TSH) regulates cellular activity, stimulating thyrocytes to express proteins necessary for thyroid hormones production and to increase thyroid hormones synthesis and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

L-Thyroxine-13C6 is synthesized by incorporating six carbon-13 isotopes into the thyroxine molecule. The synthesis involves the iodination of tyrosine residues and subsequent coupling reactions to form the thyroxine structure. The reaction conditions typically include the use of iodine and various catalysts to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and isotopic labeling of the compound. The process is carefully monitored to maintain the integrity of the isotopic labels and to achieve high yields .

化学反应分析

Types of Reactions

L-Thyroxine-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can convert this compound into its deiodinated forms.

Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogen substitution reactions often involve the use of halogenating agents like iodine or bromine.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives of thyroxine, such as triiodothyronine and diiodothyronine .

科学研究应用

L-Thyroxine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in biological systems. Some key applications include:

Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of thyroid hormones.

Biology: Helps in studying the metabolism and distribution of thyroid hormones in biological systems.

Medicine: Used in clinical research to monitor thyroid hormone levels and to study thyroid-related disorders.

Industry: Employed in the development of diagnostic assays and therapeutic monitoring tools

相似化合物的比较

Similar Compounds

L-Thyroxine: The non-labeled form of thyroxine, widely used in the treatment of hypothyroidism.

Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, more potent than thyroxine.

Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine that acts as a metabolic regulator

Uniqueness

L-Thyroxine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research applications. This makes it an invaluable tool for studying thyroid hormone metabolism and for developing diagnostic and therapeutic strategies .

属性

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-XXOGGYJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H]([13C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

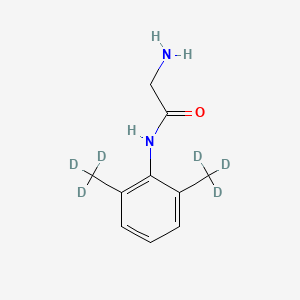

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)